Product packaging for Benzo(k)fluoranthen-7-ol(Cat. No.:CAS No. 116208-74-3)

Benzo(k)fluoranthen-7-ol

Cat. No.: B14294480
CAS No.: 116208-74-3
M. Wt: 268.3 g/mol
InChI Key: FDRUBXIBLTXXAY-UHFFFAOYSA-N
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Description

Benzo(k)fluoranthen-7-ol is a metabolite of Benzo[k]fluoranthene (BkF), a high molecular weight polycyclic aromatic hydrocarbon (PAH) classified as reasonably anticipated to be a human carcinogen . PAHs like BkF require metabolic activation to exert their carcinogenic effects, and this compound is integral to studying those pathways. Research indicates that related PAH metabolites, such as monohydroxylated and dihydrodiol derivatives, are formed through the activity of monooxygenase and dioxygenase enzymes in biological systems . Studying this specific metabolite provides valuable insights into the metabolic fate and activation mechanisms of its parent compound, which is a widespread environmental contaminant found in engine exhaust, coal emissions, and tobacco smoke . Researchers can utilize this compound to investigate the formation of DNA adducts, a key event in PAH-induced carcinogenesis, and to explore the enzymatic processes involved in the biodegradation of hazardous environmental pollutants by microorganisms and microalgae . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O B14294480 Benzo(k)fluoranthen-7-ol CAS No. 116208-74-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116208-74-3

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

benzo[k]fluoranthen-7-ol

InChI

InChI=1S/C20H12O/c21-20-14-8-2-1-5-13(14)11-17-15-9-3-6-12-7-4-10-16(18(12)15)19(17)20/h1-11,21H

InChI Key

FDRUBXIBLTXXAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC5=C4C(=CC=C5)C3=C2O

Origin of Product

United States

Environmental Dynamics and Distribution of Benzo K Fluoranthene

Occurrence and Source Apportionment

Presence in Environmental Matrices

Aquatic Environments (Sediments, Waterways)

Benzo(k)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) commonly detected in aquatic environments due to processes like incomplete combustion of organic materials, petroleum spills, and industrial effluents. tpsgc-pwgsc.gc.cainchem.orgepa.gov Its physicochemical properties, particularly its very low water solubility (0.001 mg/L) and high hydrophobicity, dictate its distribution in aquatic systems. tpsgc-pwgsc.gc.canih.gov In the water column, it is found in low concentrations, often in the nanogram per liter (ng/L) range. For instance, studies have detected Benzo(k)fluoranthene in freshwaters of the Iberian Peninsula at concentrations of 7.0 ± 1.0 ng/L and 4.4 ± 1.1 ng/L, and in Hungarian rivers at 7.2 to 17.2 ng/L. nih.gov

Due to its hydrophobic nature, Benzo(k)fluoranthene strongly binds to particulate matter and organic materials in the water, eventually settling into the sediment. nih.govtandfonline.com Consequently, sediments act as a major sink and long-term reservoir for this compound in aquatic settings. tpsgc-pwgsc.gc.camdpi.comnih.gov Concentrations in sediments are typically several orders of magnitude higher than in the overlying water column. For example, mean concentrations in sediments from various rivers and bays in New Jersey ranged from 0.92 to 3.9 mg/kg dry weight. nih.gov Similarly, sediment samples from the lower Missouri River showed Benzo(k)fluoranthene levels between 7.0 and 470 ng/g dry weight. nih.gov Once deposited, fragments of Benzo(k)fluoranthene dissolve very slowly. tpsgc-pwgsc.gc.ca This persistence and accumulation in sediments pose a continuous threat to benthic organisms. tandfonline.com

Concentrations of Benzo(k)fluoranthene in Various Aquatic Environments
LocationMatrixConcentration RangeMean Concentration
Alessandria, Italy (Lakes and Rivers)Water2-5 ng/LN/A
Seine Estuary, FranceWater18 ng/LN/A
Iberian Peninsula, SpainFreshwater4.4 - 7.0 ng/LN/A
HungaryFreshwater7.2 - 17.2 ng/LN/A
Buffalo River Estuary, South AfricaWaterND - 9.26 µg/L3.12 µg/L
Newark Bay, NJ, USASedimentN/A1.7 mg/kg (dry wt)
Passaic River, NJ, USASedimentN/A3.9 mg/kg (dry wt)
Lower Missouri River, USASediment7.0 - 470 ng/g (dry wt)N/A
Buffalo River Estuary, South AfricaSedimentND - 772 µg/kg205 µg/kg
Terrestrial Environments (Soils)

In terrestrial environments, soil is the primary reservoir for Benzo(k)fluoranthene. nih.gov Its presence is largely attributed to atmospheric deposition from the incomplete combustion of fossil fuels, wood, and garbage. epa.goveaht.org Industrial activities such as coal coking and the use of creosote (B1164894) and asphalt (B605645) also contribute to soil contamination. tpsgc-pwgsc.gc.caepa.gov As a result, Benzo(k)fluoranthene is ubiquitous in soils, with background levels commonly detected even in areas without direct point sources. epa.gov

The concentration of Benzo(k)fluoranthene in soil can vary widely depending on land use and proximity to emission sources. service.gov.uk Urban and industrial soils generally exhibit higher concentrations than rural soils. service.gov.uk For example, a survey in the UK found that the PAH profiles in rural, urban, and industrial soils were broadly similar and often dominated by compounds including fluoranthene (B47539), pyrene, and benzo(k)fluoranthene. service.gov.uk At a former coking wastewater treatment plant in China, the average concentration of Benzo(k)fluoranthene in surface soil was 2.18 mg/kg, with a maximum detected value of 6.40 mg/kg. nih.gov Due to its strong adsorption to soil organic matter, Benzo(k)fluoranthene is expected to be immobile and persist in the soil for long periods. nih.govnih.gov

Concentrations of Benzo(k)fluoranthene in Terrestrial Environments
Location/Source TypeMatrixConcentration RangeMean Concentration
Watertown, MA, USA (Fill Material)Soil0.065 - 5.13 mg/kg0.502 mg/kg
Massachusetts, USA (LSPA Project)SoilND - 110 mg/kg11.4 mg/kg
Former Coking Plant, ChinaSurface SoilND - 6.40 mg/kg2.18 mg/kg
Food Chain Contamination Pathways

The primary pathway for Benzo(k)fluoranthene to enter the food chain is through its uptake by organisms at lower trophic levels, particularly in aquatic environments. tandfonline.com Because it accumulates in sediments, benthic invertebrates that live and feed in or near the sediment are highly susceptible to contamination through ingestion of sediment particles. tandfonline.comepa.gov

From these benthic organisms, Benzo(k)fluoranthene can be transferred to higher trophic levels, including fish, crustaceans, and shellfish that prey on them. inchem.orgepa.gov While some organisms have the ability to metabolize PAHs, those lacking efficient metabolic detoxification enzyme systems tend to accumulate them. nih.gov For instance, organisms like mussels and some zooplankton may accumulate higher levels of PAHs. nih.gov Studies have shown that for high-molecular-weight PAHs like Benzo(k)fluoranthene, sediment ingestion is a more significant uptake route than absorption from interstitial water for some species. epa.gov This process of biomagnification, where the concentration of a substance increases in organisms at successively higher levels in a food chain, is a concern, although some studies have also observed that tissue residue concentrations can decrease with increasing trophic levels in certain ecosystems. epa.gov

Environmental Fate and Transport Mechanisms

Adsorption and Sequestration in Organic Matter

The environmental transport of Benzo(k)fluoranthene is heavily influenced by its strong tendency to adsorb to organic matter. tpsgc-pwgsc.gc.ca This is quantified by its high organic carbon-water (B12546825) partition coefficient (Koc), with log Koc values reported to be in the range of 6.0 to 7.4. tpsgc-pwgsc.gc.ca These high values indicate a very strong affinity for binding with organic carbon present in soil and sediment. tpsgc-pwgsc.gc.canih.gov

This strong adsorption means that once released into the environment, Benzo(k)fluoranthene is not readily mobile. nih.gov In soil, it is expected to be immobile, with very slow solubilization into groundwater. tpsgc-pwgsc.gc.canih.gov Similarly, in aquatic systems, it rapidly partitions from the water column to suspended organic particles and bottom sediments. tpsgc-pwgsc.gc.catandfonline.com This sequestration in organic matrices is a key factor in its persistence, as it reduces the compound's availability for degradation and transport. tpsgc-pwgsc.gc.ca The adsorbed Benzo(k)fluoranthene can remain in soil and sediment for a very long time, acting as a long-term source of contamination. tpsgc-pwgsc.gc.ca

Volatilization Dynamics

Benzo(k)fluoranthene is characterized by very low volatility. tpsgc-pwgsc.gc.ca It exists as a solid at room temperature and has a very low vapor pressure, estimated at 9.65 x 10⁻¹⁰ mm Hg at 25°C. tpsgc-pwgsc.gc.canih.gov Its Henry's Law constant is also low (4 x 10⁻⁷ atm·m³/mol), which indicates that volatilization from water or moist soil surfaces is not a significant environmental fate process. tpsgc-pwgsc.gc.canih.gov

While it may volatilize slowly once dissolved in water, its very low solubility limits this process. tpsgc-pwgsc.gc.ca In soil, the compound will volatilize and solubilize very slowly. tpsgc-pwgsc.gc.ca Volatilization from dry soil surfaces is also considered negligible due to its low vapor pressure. nih.gov Therefore, atmospheric transport via volatilization is not a primary distribution pathway for Benzo(k)fluoranthene compared to its transport via airborne particulate matter from combustion sources.

Bioconcentration and Bioaccumulation Potential in Ecological Receptors

Benzo(k)fluoranthene has a high potential for bioconcentration and bioaccumulation in aquatic organisms, which is consistent with its high lipophilicity (log Kow of 6.06 to 6.84). inchem.orgregulations.gov Bioconcentration refers to the uptake of a chemical from water, while bioaccumulation includes uptake from all sources, including food and sediment. regulations.gov

The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water, is estimated to be high for Benzo(k)fluoranthene. nih.gov Calculated BCF ranges in fish are between 3,415 and 6,465, suggesting a very high potential for bioconcentration. nih.gov Field-measured bioaccumulation factors (BAFs) can be even higher, as they account for dietary uptake. The U.S. EPA selected a national BAF value of 3,900 L/kg for Benzo(k)fluoranthene. regulations.gov BCFs measured in mussels have been reported to be as high as 200,000 to 310,000 in sites near industrial discharge. nih.gov

However, the net accumulation in an organism is also dependent on its ability to metabolize and excrete the compound. nih.govregulations.gov Some aquatic organisms can rapidly metabolize PAHs, which can limit the extent of bioaccumulation. nih.gov Despite this, the high uptake potential means that Benzo(k)fluoranthene can accumulate in the tissues of fish and crustaceans, posing a risk to both the organisms themselves and predators higher up the food chain. inchem.orgnih.gov

Bioaccumulation and Bioconcentration Data for Benzo(k)fluoranthene
ParameterOrganism/SystemValueValue Type
BCFFish3,415 - 6,465Estimated
BAFNational Standard (U.S. EPA)3,900 L/kgSelected
BCFMussels (Mytilus edulis planulatus L.)37,000 - 60,000Measured (low contamination)
BCFMussels (Mytilus edulis planulatus L.)200,000 - 310,000Measured (near oil refinery)
BSAFOligochaete worm (Lumbriculus variegatus)0.21 - 0.63Measured

Persistence and Long-Term Environmental Behavior

The long-term environmental behavior of Benzo(k)fluoranthene is characterized by significant persistence across various environmental compartments. Its physicochemical properties, including low water solubility, low volatility, and a high affinity for organic matter, are the primary drivers of its extended presence in the environment. tpsgc-pwgsc.gc.ca Once introduced, Benzo(k)fluoranthene strongly binds to soil and sediment particles, which significantly reduces its availability for degradation and increases its residence time. tpsgc-pwgsc.gc.canih.gov

In soil and aquatic systems, the compound dissolves and volatilizes very slowly. tpsgc-pwgsc.gc.ca Fragments of Benzo(k)fluoranthene can be transported into waterways, where they tend to settle and deposit in the sediment at the bottom. tpsgc-pwgsc.gc.ca Even after the original source of contamination is removed, the adsorbed Benzo(k)fluoranthene can take a very long time to disappear, being slowly released in gaseous or dissolved forms. tpsgc-pwgsc.gc.ca Studies of sediment cores from remote lakes have shown consistent concentrations of Benzo(k)fluoranthene, indicating that the compound is highly persistent, particularly under dark and anaerobic (oxygen-deficient) conditions. epa.gov

While direct photolysis can contribute to the degradation of dissolved Benzo(k)fluoranthene in the water column, this process is largely insignificant in deep or turbid waters where sunlight cannot penetrate. epa.gov In the atmosphere, Benzo(k)fluoranthene primarily exists adsorbed to particulate matter. epa.gov This particulate-bound form is more resistant to degradation and can undergo long-range transport, leading to its distribution in remote areas. epa.gov

Biodegradation is a key process in the eventual breakdown of Benzo(k)fluoranthene, although it generally occurs slowly under aerobic conditions. epa.gov Various microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to degrade this compound. Research has identified specific microbial strains and consortia capable of breaking down Benzo(k)fluoranthene, offering potential avenues for bioremediation. For instance, a microbial consortium of fungi and bacteria showed significant degradation capabilities, and the microalga Selenastrum capricornutum has been found to degrade it through both monooxygenase and dioxygenase pathways. amazonaws.comnih.gov

Detailed findings from several microbial degradation studies are summarized below.

Interactive Data Table: Microbial Degradation of Benzo(k)fluoranthene

The persistence of Benzo(k)fluoranthene is also quantified by its environmental fate parameters, such as its biodegradation half-life, which indicates the time required for 50% of the compound to be broken down.

Interactive Data Table: Environmental Fate Parameters for Benzo(k)fluoranthene

Due to its high hydrophobicity and low water solubility, Benzo(k)fluoranthene has a significant potential to bioaccumulate in organisms. epa.gov This accumulation can occur in aquatic life such as crustaceans and fish. inchem.org However, the extent of bioconcentration can depend on the organism's ability to metabolize polycyclic aromatic hydrocarbons. epa.gov

Synthetic Methodologies and Derivative Chemistry of Benzo K Fluoranthene

De Novo Synthesis Pathways

The de novo synthesis of the benzo[k]fluoranthene (B33198) core is crucial for creating tailored derivatives with specific properties. Cycloaddition reactions represent a powerful and versatile strategy for this purpose, allowing for the assembly of the complex polycyclic system from simpler precursors.

Cycloaddition reactions, which form a cyclic molecule from two or more unsaturated molecules, are a cornerstone in the synthesis of complex aromatic systems like benzo[k]fluoranthene. These methods offer a high degree of control over the final structure.

The Diels-Alder reaction, a [4+2] cycloaddition, is a highly effective method for constructing the benzo[k]fluoranthene skeleton. A prominent strategy involves the reaction of substituted 1,3-diarylbenzo[c]furans, acting as the diene, with acenaphthylene (B141429), which serves as the dienophile. This reaction typically proceeds in a high-boiling solvent such as xylenes at reflux temperatures. The initial cycloaddition is followed by an acid-mediated dehydration step, often using p-toluenesulfonic acid (PTSA), to aromatize the system and yield the final diaryl-substituted benzo[k]fluoranthene product. researchgate.net

This one-pot process is advantageous as it allows for the creation of a diverse range of benzo[k]fluoranthene derivatives by simply varying the substituents on the starting benzo[c]furan. Symmetrical, unsymmetrical, and heteroaryl-substituted benzo[c]furans have all been successfully employed to generate a library of corresponding benzo[k]fluoranthene products in good to excellent yields. researchgate.net

Table 1: Synthesis of Benzo[k]fluoranthene Derivatives via Diels-Alder Reaction researchgate.net
Benzo[c]furan Reactant (Diene)ProductYield (%)
1,3-Di(p-tolyl)benzo[c]furan7,12-Di(p-tolyl)benzo[k]fluoranthene85
1,3-Bis(4-methoxyphenyl)benzo[c]furan7,12-Bis(4-methoxyphenyl)benzo[k]fluoranthene88
1,3-Bis(4-fluorophenyl)benzo[c]furan7,12-Bis(4-fluorophenyl)benzo[k]fluoranthene82
1-(Naphthalen-1-yl)-3-phenylbenzo[c]furan7-(Naphthalen-1-yl)-12-phenylbenzo[k]fluoranthene80
1,3-Di(thiophen-2-yl)benzo[c]furan7,12-Di(thiophen-2-yl)benzo[k]fluoranthene79

Palladium-catalyzed reactions offer an alternative and efficient route to the benzo[k]fluoranthene core. One notable method involves the cycloaddition between 1,8-diethynylnaphthalene derivatives and aryl iodides. rsc.orgnih.gov This protocol provides a simpler and more efficient pathway compared to some conventional methods for creating benzo[k]fluoranthene-based linear acenes. The reaction's scope and limitations have been examined, demonstrating its utility in generating complex, extended π-systems built upon the benzo[k]fluoranthene framework. rsc.orgnih.gov

The synthesis of isomers, such as benzo[j]fluoranthene, is also of great interest, as the point of fusion of the additional benzene ring significantly influences the electronic properties of the molecule. Several modern synthetic strategies have been developed to access these related ring systems.

One approach is a Lewis acid-catalyzed Prins-type cycloaromatization. rsc.orgresearchgate.netresearchgate.net This method utilizes readily available enol ether precursors, which undergo cyclization and subsequent aromatization promoted by a Lewis acid. This strategy is operationally simple and avoids the use of transition metals. researchgate.netresearchgate.net For instance, the synthesis of viridistratin A, a natural product with a benzo[j]fluoranthene core, was accomplished using a key Prins cyclization catalyzed by Bu₂BOTf, affording the core structure in high yield (87%). rsc.org

Another powerful technique is a palladium-catalyzed cascade reaction. This sequence can involve an initial Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation. beilstein-journals.org This cascade approach has been used to synthesize acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes from 1,8-dihalonaphthalenes and appropriate boronic acids or esters. beilstein-journals.org Additionally, benzo[j]fluoranthene can be obtained from benzo[k]fluoranthene through ring rearrangement under flash vacuum thermolysis (FVT) conditions at very high temperatures (1100-1200 °C), although yields are modest (6-11%).

Cycloaddition Reactions for Benzo[k]fluoranthene Core Construction

Functionalization Strategies for Benzo[k]fluoranthene Derivatives

Once the core is constructed, functionalization allows for the fine-tuning of its properties. Various electrophilic substitution and coupling reactions can be employed to introduce new functional groups onto the benzo[k]fluoranthene skeleton.

For example, the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid like TiCl₄, can introduce an aldehyde group onto the electron-rich benzo[k]fluoranthene ring. A synthesized 7,12-di(p-tolyl)benzo[k]fluoranthene was successfully formylated, and the resulting aldehyde was further condensed with cyanoacetic acid to yield a 2-cyanofluoranthenyl acrylic acid derivative. researchgate.net

Bromination is another common functionalization reaction. Using N-bromosuccinimide (NBS) in a solvent like dichloromethane allows for the regioselective introduction of bromine atoms, which can then serve as handles for subsequent cross-coupling reactions (e.g., Suzuki coupling) to attach further aromatic or other functional units. researchgate.net

Novel Benzo[k]fluoranthene-Based Molecular Architectures

The synthetic methodologies described above enable the creation of larger, more complex structures based on the benzo[k]fluoranthene unit. These novel architectures are explored for their potential in advanced materials.

The versatility of the Diels-Alder approach has been leveraged to synthesize dimeric and trimeric benzo[k]fluoranthene systems. researchgate.net By designing benzo[c]furan precursors that contain multiple diene units linked by a conjugated spacer, it is possible to react them with acenaphthylene to build these extended molecular architectures in a single step. researchgate.net

Furthermore, benzo[k]fluoranthene serves as a building block for linear acenes, which are compounds with linearly fused aromatic rings. Palladium-catalyzed cycloadditions have been instrumental in preparing these extended systems, which exhibit interesting photophysical and electrochemical properties. rsc.orgnih.gov Another area of exploration is the synthesis of highly curved, bowl-shaped molecules known as "buckybowls" from planar benzo[k]fluoranthene precursors, often involving palladium-mediated coupling reactions. researchgate.net These non-planar PAHs are investigated as potential precursors to fullerenes and carbon nanotubes. researchgate.net

Biotransformation and Biodegradation of Benzo K Fluoranthene

Microbial Degradation Pathways

Microorganisms, including bacteria and fungi, have developed distinct mechanisms to metabolize Benzo(k)fluoranthene, often as part of a broader capability to degrade PAHs.

Certain soil bacteria have demonstrated the ability to transform Benzo(k)fluoranthene into smaller, less complex molecules. The most detailed pathway has been elucidated for Sphingobium sp. strain KK22. nih.govnih.gov This bacterium can transform Benzo(k)fluoranthene into products with four, three, and even two aromatic rings. nih.gov

The initial attack on the Benzo(k)fluoranthene molecule by bacteria typically involves dioxygenase enzymes. pjoes.comnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, forming an unstable cyclic peroxide which is then reduced to a cis-dihydrodiol. In the case of Sphingobium sp. strain KK22, the degradation is initiated on the benzo ring of the Benzo(k)fluoranthene molecule. nih.govresearcher.life The proposed first step is the formation of 8,9-dihydroxy-benzo[k]fluoranthene. nih.govresearcher.life Similarly, studies with the microalga Selenastrum capricornutum have confirmed the formation of monohydroxylated and dihydrodiol metabolites, indicating that degradation can occur simultaneously through both monooxygenase and dioxygenase pathways. nih.gov

Following the initial hydroxylation, the bacterial degradation pathway proceeds via enzymatic ring cleavage. For Sphingobium sp. strain KK22, the biotransformation continues through an ortho-cleavage of the 8,9-dihydroxy-benzo[k]fluoranthene intermediate. nih.govresearcher.life This cleavage results in the formation of 8-carboxyfluoranthenyl-9-propenic acid and 9-hydroxy-fluoranthene-8-carboxylic acid. nih.govresearcher.life Subsequent meta-cleavage leads to the production of 3-(2-formylacenaphthylen-1-yl)-2-hydroxy-prop-2-enoic acid. nih.gov This series of reactions effectively breaks down the five-ring structure into smaller components. nih.gov

Metabolite Description Source Strain Reference
8,9-dihydroxy-benzo[k]fluorantheneInitial dihydroxylated intermediateSphingobium sp. strain KK22 nih.govresearcher.life
8-carboxyfluoranthenyl-9-propenic acidProduct of ortho-cleavageSphingobium sp. strain KK22 nih.gov
9-hydroxy-fluoranthene-8-carboxylic acidProduct of ortho-cleavageSphingobium sp. strain KK22 nih.govresearcher.life
3-(2-formylacenaphthylen-1-yl)-2-hydroxy-prop-2-enoic acidProduct of subsequent meta-cleavageSphingobium sp. strain KK22 nih.gov
2-formylacenaphthylene-1-carboxylic acidDownstream three-ring productSphingobium sp. strain KK22 nih.govnih.gov
1,8-naphthalic anhydrideKey downstream metaboliteSphingobium sp. strain KK22 nih.govresearchgate.net
1-naphthoic acidDownstream two-ring productSphingobium sp. strain KK22 nih.govresearchgate.net

The metabolic pathway for Benzo(k)fluoranthene in Sphingobium sp. strain KK22 shows a clear convergence with the degradation pathways of other, structurally similar non-alternant PAHs, specifically fluoranthene (B47539) (four rings) and acenaphthylene (B141429) (three rings). nih.govnih.gov The detection of common downstream metabolites from all three PAHs, such as 2-formylacenaphthylene-1-carboxylic acid, 1,8-naphthalic anhydride, and 1-naphthoic acid, provides strong evidence for this convergence. nih.govnih.govresearchgate.net This suggests a common catabolic route through an acenaphthoquinone intermediate, which is then further degraded to smaller molecules like 1-naphthoic acid. nih.govresearchgate.net

Fungi, particularly white-rot fungi, filamentous fungi, and deuteromycetes, are known to be highly efficient in degrading a wide range of PAHs, including Benzo(k)fluoranthene. walshmedicalmedia.comoup.com Research has shown that some fungal species can remove high-molecular-weight PAHs more effectively than bacteria. walshmedicalmedia.comoup.com For instance, a strain of Fusarium sp. (ZH-H2) isolated from soil demonstrated the ability to biodegrade 91% of Benzo[k]fluoranthene (B33198) within seven days. scielo.br

Unlike the specific dioxygenase attack common in bacteria, fungal degradation of PAHs is often initiated by cytochrome P450 monooxygenases. amazonaws.com This process typically forms arene oxides that can be converted to trans-dihydrodiols. Fungi also utilize powerful, non-specific extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which are capable of oxidizing recalcitrant compounds like Benzo(k)fluoranthene. amazonaws.commdpi.com These enzymatic systems allow fungi to overcome the low solubility and high stability of the molecule.

Bacterial Biotransformation Mechanisms

Enzymatic Systems Involved in Benzo[k]fluoranthene Metabolism

The biodegradation of Benzo(k)fluoranthene relies on a diverse set of enzymes produced by various microorganisms. The specific enzymes utilized often define the metabolic pathway and its efficiency.

In bacteria, the primary enzymes responsible for initiating the degradation are dioxygenases . pjoes.com These enzymes catalyze the insertion of two oxygen atoms into the aromatic ring, a critical first step in destabilizing the structure. nih.gov This is followed by the action of dehydrogenases, which form dihydroxy intermediates, and then by ring-cleavage dioxygenases that break open the aromatic ring for further metabolism. nih.gov

In fungi, the enzymatic machinery is different. Cytochrome P450 monooxygenases are key intracellular enzymes that initiate the attack. amazonaws.com Furthermore, many fungi, especially white-rot basidiomycetes, secrete highly oxidative, non-specific extracellular enzymes. These include lignin peroxidase (LiP) , manganese peroxidase (MnP) , and laccases . mdpi.comconicet.gov.ar These ligninolytic enzymes generate highly reactive radicals that can oxidize a broad range of pollutants, including Benzo(k)fluoranthene. mdpi.com

Recent studies on the microalga Selenastrum capricornutum have revealed that it also possesses robust enzymatic systems for degrading Benzo(k)fluoranthene. Evidence points to the involvement of both monooxygenase and dioxygenase enzymes. nih.gov A notable finding is that this microalga appears to release an oxygenase enzyme complex into the external environment, enabling extracellular degradation of the PAH. nih.govresearchgate.net

Enzyme System Organism Type Role in Degradation Reference
DioxygenasesBacteria, MicroalgaeInitial oxidation of the aromatic ring, formation of cis-dihydrodiols. pjoes.comnih.gov
Cytochrome P450 MonooxygenasesFungi, MicroalgaeInitial oxidation, formation of arene oxides and trans-dihydrodiols. nih.govamazonaws.com
Lignin Peroxidase (LiP)FungiExtracellular, non-specific oxidation of the PAH molecule. mdpi.com
Manganese Peroxidase (MnP)FungiExtracellular, non-specific oxidation mediated by Mn(III). mdpi.comconicet.gov.ar
LaccaseFungiExtracellular oxidation of phenolic compounds, often with mediators. mdpi.com

Cytochrome P450 Monooxygenases (CYP1A1/1B1)

Cytochrome P450 (CYP) enzymes, particularly members of the CYP1A and CYP1B subfamilies, are central to the initial oxidative metabolism of B(k)F. nih.govnih.govsigmaaldrich.comosti.gov These enzymes are inducible by PAHs, including B(k)F itself, meaning that exposure to the compound can increase the rate of its own metabolism. nih.govnih.govsigmaaldrich.comosti.gov The expression of CYP1A1 and CYP1B1 is regulated by the aryl hydrocarbon receptor (AhR), to which B(k)F and its metabolites can bind. nih.govmdpi.com

Studies using human cell lines and expressed human enzymes have demonstrated that both CYP1A1 and CYP1B1 efficiently metabolize B(k)F. nih.govnih.govsigmaaldrich.com The primary metabolites formed are various hydroxylated derivatives (phenols). Specifically, the formation of 3-, 8-, and 9-hydroxybenzo(k)fluoranthene (OHBKF) has been identified as a major metabolic pathway catalyzed by these enzymes. nih.govnih.govsigmaaldrich.com

Interestingly, the metabolites of B(k)F can also act as inducers of CYP1 enzymes, sometimes with greater potency than the parent compound. nih.govnih.govsigmaaldrich.comosti.gov For instance, metabolites resulting from oxidation at the C-2/C-3 region of B(k)F have shown higher potency for CYP1 induction compared to B(k)F itself. nih.govnih.govsigmaaldrich.comosti.gov This suggests a feedback loop where the initial metabolism of B(k)F leads to the production of metabolites that further enhance the enzymatic machinery responsible for its transformation.

In human hepatocyte cultures, exposure to B(k)F has been shown to induce CYP1A1 expression. nih.gov In some cases, both CYP1A1 and CYP1A2 were detected, highlighting the importance of characterizing the specific CYP expression profile in toxicological studies. nih.gov Research in rainbow trout has also confirmed that B(k)F exposure upregulates the expression of CYP1A mRNA in a dose-dependent manner. mdpi.com

Epoxide Hydrolases

Following the initial oxidation by CYPs, which can form reactive epoxide intermediates, epoxide hydrolases (EH) play a critical role. jst.go.jpbiochemia-medica.com These enzymes catalyze the hydrolysis of epoxides to form dihydrodiols, which are generally less reactive and more water-soluble. jst.go.jpnih.gov This is a crucial detoxification step, as some epoxide metabolites of PAHs are potent carcinogens.

The formation of dihydrodiols from B(k)F has been observed in various metabolic systems. For example, B(k)F 2,3-diol and B(k)F 8,9-diol are known metabolites. nih.gov The subsequent metabolism of these dihydrodiols can lead to the formation of diol epoxides, which are considered ultimate carcinogens for many PAHs. jst.go.jp While the direct action of epoxide hydrolase on B(k)F epoxides is a key step in its metabolism, the induction of EH activity by B(k)F itself appears to be less pronounced compared to its effect on CYP1 enzymes. researchgate.net Studies have shown that while some PAHs can induce EH activity, B(k)F had a negligible effect on EH protein levels in human liver slices. researchgate.net

Other Phase I and Phase II Enzymes

Beyond the primary roles of CYP1A1/1B1 and epoxide hydrolases, other enzymes are involved in the broader biotransformation of B(k)F. Other Phase I enzymes, such as aldo-keto reductases, can be involved in the formation of reactive ortho-quinones. jst.go.jp

Phase II enzymes are essential for the final detoxification and elimination of B(k)F metabolites. jst.go.jpbiochemia-medica.com These enzymes conjugate the hydroxylated and dihydrodiol metabolites with endogenous molecules, significantly increasing their water solubility and facilitating their excretion from the body. biochemia-medica.commst.dk Key Phase II enzymes include:

UDP-glucuronosyltransferases (UGTs): These enzymes conjugate metabolites with glucuronic acid. biochemia-medica.com Studies in rainbow trout have shown that B(k)F exposure can lead to an increase in UGT mRNA expression, particularly at higher concentrations and temperatures. mdpi.com

Glutathione S-transferases (GSTs): These enzymes conjugate metabolites with glutathione. biochemia-medica.com

Sulfotransferases (SULTs): These enzymes conjugate metabolites with sulfate. biochemia-medica.com

Modulation of Biotransformation by Microbial Communities

Microbial communities in soil and aquatic environments play a significant role in the biodegradation of B(k)F. oup.comnih.gov The composition and metabolic capacity of these communities can greatly influence the rate and extent of B(k)F degradation. A diverse range of bacteria and fungi have been identified that can utilize PAHs as a source of carbon and energy. oup.commdpi.com

The presence of a pre-existing microbial community adapted to PAH contamination can significantly enhance the biodegradation of B(k)F. nih.gov For instance, a microbial consortium from a heavily oil-contaminated soil demonstrated a higher capacity to degrade B(k)F compared to a consortium from a less-contaminated soil. nih.gov Fungi, including various species of Aspergillus, Trichoderma, and white-rot fungi, are known to be effective in degrading high-molecular-weight PAHs like B(k)F. oup.commdpi.com Fungal degradation often involves cytochrome P450 monooxygenases, similar to the initial steps in mammalian metabolism. oup.comresearchgate.net

Bacterial degradation of B(k)F has also been documented. For example, Sphingobium sp. strain KK22 has been shown to biodegrade B(k)F through an initial oxidative attack at the 8,9-carbon positions, leading to the formation of cis-8,9-benzo[k]fluoranthene-dihydrodiol. researchgate.netnih.gov The degradation pathway can proceed through several intermediates, eventually leading to the cleavage of the aromatic rings. researchgate.netnih.gov

The efficiency of microbial degradation can be influenced by various environmental factors and the presence of other compounds. Surfactants, for example, can increase the bioavailability of hydrophobic PAHs like B(k)F to microorganisms, thereby enhancing their biodegradation. d-nb.info

Comparative Analysis of Benzo[k]fluoranthene Biotransformation Across Organisms

The biotransformation of B(k)F exhibits both similarities and quantitative differences across various organisms, from microorganisms to fish and mammals. researchgate.net The fundamental enzymatic pathways, involving initial oxidation by CYPs followed by conjugation, are generally conserved. jst.go.jpmst.dk However, the specific enzymes involved, their expression levels, and their catalytic activities can vary significantly, leading to differences in metabolic profiles and susceptibility to toxic effects. mst.dkresearchgate.net

In general, mammals tend to metabolize PAHs more rapidly than fish. researchgate.net Within mammals, there can be species- and tissue-specific differences in metabolism. For example, the induction of epoxide hydrolase by PAHs shows different profiles in rat liver versus lung slices. researchgate.net

In fish, such as the rainbow trout, B(k)F is a potent inducer of CYP1A, a key enzyme in its biotransformation. mdpi.com The metabolic pathways in fish lead to the formation of hydroxylated and conjugated metabolites, similar to mammals. researchgate.net

Microbial degradation pathways can be quite distinct from those in higher organisms, often leading to the complete mineralization of the compound. oup.com For instance, the bacterial strain Sphingobium sp. KK22 utilizes a specific pathway involving meta-cleavage of dihydroxy-fluoranthene. researchgate.netnih.gov Fungal metabolism of PAHs also involves unique enzymatic systems, including lignin-modifying enzymes like laccases and peroxidases, in addition to CYPs. mdpi.com

These comparative differences in biotransformation are crucial for understanding the environmental fate of B(k)F and for assessing its potential risks to different species in an ecosystem.

Data Tables

Table 1: Key Enzymes in Benzo(k)fluoranthene Biotransformation

PhaseEnzyme FamilySpecific EnzymesFunctionOrganism Type
Phase I Cytochrome P450 MonooxygenasesCYP1A1, CYP1B1Initial oxidation, formation of phenols and epoxidesMammals, Fish
Epoxide HydrolasesmEH, sEHHydrolysis of epoxides to dihydrodiolsMammals, Fish
Aldo-Keto ReductasesAKRsFormation of o-quinonesMammals
Phase II UDP-GlucuronosyltransferasesUGTsGlucuronide conjugationMammals, Fish
Glutathione S-TransferasesGSTsGlutathione conjugationMammals, Fish
SulfotransferasesSULTsSulfate conjugationMammals
Microbial Cytochrome P450 MonooxygenasesFungal CYPsInitial oxidationFungi
DioxygenasesRing-hydroxylating dioxygenasesBacteria
Lignin-modifying enzymesLaccases, PeroxidasesOxidationFungi

Table 2: Major Metabolites of Benzo(k)fluoranthene

Metabolite NamePrecursorEnzyme(s) InvolvedOrganism Type
3-Hydroxybenzo(k)fluorantheneBenzo(k)fluorantheneCYP1A1, CYP1B1Mammals
8-Hydroxybenzo(k)fluorantheneBenzo(k)fluorantheneCYP1A1, CYP1B1Mammals
9-Hydroxybenzo(k)fluorantheneBenzo(k)fluorantheneCYP1A1, CYP1B1Mammals
Benzo(k)fluoranthene 2,3-diolBenzo(k)fluoranthene 2,3-epoxideEpoxide HydrolaseMammals
Benzo(k)fluoranthene 8,9-diolBenzo(k)fluoranthene 8,9-epoxideEpoxide HydrolaseMammals
cis-8,9-Benzo[k]fluoranthene-dihydrodiolBenzo(k)fluorantheneDioxygenaseBacteria
9-Hydroxyfluoranthene-8-carboxylic acid8,9-dihydroxy-fluorantheneHydroxylaseBacteria

Analytical Methodologies for Benzo K Fluoranthene Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of PAH analysis, providing the necessary separation of these structurally similar compounds. Gas chromatography and high-performance liquid chromatography are the most prevalently used techniques for the analysis of Benzo(k)fluoranthene. researchgate.nettandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of Benzo(k)fluoranthene in various environmental samples. epa.govnih.gov This method combines the high-resolution separation capability of gas chromatography with the sensitive and selective detection of mass spectrometry. tdi-bi.com Samples are typically injected in splitless mode to maximize the transfer of analytes onto the capillary column. tdi-bi.comhpst.cz

The GC-MS system is routinely demonstrated to be free of internal contaminants that could interfere with the analysis. epa.gov With optimization of reagent purity and analytical conditions, detection limits for the GC/MS method can range from 1 ng down to 10 pg. epa.gov

ParameterConditionSource
InstrumentationAgilent 6890 GC coupled to an Agilent 5973 MSD celignis.com
ColumnHP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) researchgate.net
Carrier GasHelium researchgate.net
Inlet Temperature320 °C hpst.cz
Injection ModePulsed Splitless hpst.cz
MS Source Temperature320 °C hpst.cz
Detection ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) tdi-bi.comnih.gov

A significant challenge in the GC-MS analysis of PAHs is the differentiation of isomers, which often have identical mass spectra. fishersci.com Benzo(k)fluoranthene and its isomers, such as benzo[b]fluoranthene (B1141397) and benzo[j]fluoranthene, are isobaric (have the same nominal mass) and can be difficult to resolve chromatographically. fishersci.com

Effective separation is therefore highly dependent on the choice of the GC column and the temperature program. shimadzu.com Standard low-polarity columns, like those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, may not provide adequate resolution for these critical pairs. fishersci.com More specialized columns, such as the TraceGOLD TG-17SilMS (50% phenyl methylpolysiloxane), have been developed to provide unique selectivity that can fully resolve benzo[j]fluoranthene from benzo[b]fluoranthene and benzo[k]fluoranthene (B33198). fishersci.com The Rxi-SVOCms column has also demonstrated good separation of isobaric PAHs, including benzo[b]fluoranthene and benzo[k]fluoranthene. restek.com

In one study, a representative gas chromatogram showed the separation of benzo[b]fluoranthene and benzo[k]fluoranthene with retention times of 46.72 and 46.97 minutes, respectively, demonstrating successful chromatographic differentiation. researchgate.net However, U.S. EPA Method 610 notes that the standard GC procedure does not adequately resolve benzo(b)fluoranthene (B32983) and benzo(k)fluoranthene, recommending HPLC for unambiguous quantification unless reporting the sum of the unresolved pair is acceptable. epa.gov

High-Performance Liquid Chromatography (HPLC) with Spectroscopic Detection

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of PAHs, including Benzo(k)fluoranthene. researchgate.nettandfonline.comcdc.gov It is particularly valuable for its ability to separate non-volatile or thermally labile compounds and for its excellent resolution of isomeric PAHs. diva-portal.org Reversed-phase HPLC (RP-HPLC) is the most common mode used, typically employing a C18 or specialized PAH column with a water/acetonitrile or water/methanol gradient elution. diva-portal.orgthermofisher.com

Sample preparation for HPLC analysis often involves extraction with a solvent like dichloromethane, followed by solvent exchange into acetonitrile. thermofisher.com For complex matrices like olive oil, a solid-phase extraction (SPE) cleanup step using materials such as Florisil® is employed to remove interferences before HPLC analysis. sigmaaldrich.com

ParameterConditionSource
TechniqueReversed-Phase HPLC (RP-HPLC) thermofisher.com
ColumnAscentis® Express PAH column sigmaaldrich.com
Mobile PhaseWater/Acetonitrile Gradient thermofisher.com
DetectionUV Absorbance and/or Fluorescence thermofisher.com
Sample PreparationSolid-Phase Extraction (SPE) for complex samples sigmaaldrich.com

HPLC systems for PAH analysis are commonly equipped with ultraviolet (UV) and/or fluorescence detectors (FLD). thermofisher.com A UV detector, often set at a wavelength of 254 nm, can detect a wide range of PAHs. epa.gov However, fluorescence detection offers significantly higher sensitivity and selectivity for many PAHs, including Benzo(k)fluoranthene, as many of these compounds exhibit natural fluorescence. hplc.eu

The specificity of the fluorescence detector can minimize matrix interferences that might affect quantification by UV detection. thermofisher.com To optimize sensitivity, wavelength programming is often used, where the excitation and emission wavelengths are changed during the chromatographic run to match the optimal wavelengths for each eluting PAH. thermofisher.comsigmaaldrich.com For a group of PAHs including Benzo(k)fluoranthene, typical fluorescence detector settings might use an excitation wavelength of 292 nm and an emission wavelength of 410 nm. sigmaaldrich.com In one method, the on-column method detection limit for Benzo(k)fluoranthene using fluorescence detection was determined to be 0.48 µg/L. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of PAHs and their metabolites. tandfonline.comnih.govjohnshopkins.edu This technique offers advantages over traditional methods, including shorter analytical run times and greater specificity compared to fluorescence detection. nemc.us

For PAH analysis, various ionization sources can be employed, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI). sciex.com APCI is often preferred due to its robustness and minimal matrix effects. sciex.com The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition, enabling accurate quantitation even in complex matrices. nih.govsciex.com This method has been successfully applied to the analysis of PAHs in environmental and food samples. sciex.com

Advanced Spectroscopic and Immunochemical Methods

Beyond standard chromatographic techniques, other advanced methods are being developed and applied for the detection of PAHs like Benzo(k)fluoranthene. These methods aim to provide rapid, sensitive, and sometimes field-portable analysis options.

Advanced Spectroscopic Methods include techniques like synchronous fluorescence spectroscopy (SFS). ut.ac.irmdpi.comscientific.netnih.gov SFS simplifies the typically complex fluorescence spectra of PAH mixtures by simultaneously scanning both the excitation and emission monochromators at a constant wavelength interval. mdpi.com This produces narrower, more resolved spectra, making it a useful tool for identifying specific PAHs in complex environmental samples like airborne particulate matter without extensive chromatographic separation. ut.ac.irut.ac.ir Other less common spectroscopic methods like room temperature phosphorescence (RTP) have also been used for determining trace levels of PAHs. nih.gov

Immunochemical Methods offer a cost-effective and rapid alternative for screening large numbers of samples. eurekaselect.combenthamdirect.com These methods, primarily in the format of an enzyme-linked immunosorbent assay (ELISA), use antibodies that specifically bind to PAHs. tandfonline.comacs.org Immunoassays can be developed for the detection of PAHs in various matrices, including water and soil. acs.org While highly sensitive, the specificity of these assays can be a limitation, as antibodies developed for one PAH may show cross-reactivity with other structurally similar compounds. acs.org For instance, an immunoassay developed for Benzo[a]pyrene might also detect Benzo(k)fluoranthene. Despite this, they serve as valuable screening tools to identify contaminated samples that require further confirmation by chromatographic methods. nih.govnemi.gov

Raman Spectroscopy Applications

Raman spectroscopy, a non-destructive vibrational spectroscopy technique, offers significant potential for the identification and characterization of PAHs and their derivatives. researchgate.net While specific applications focusing solely on Benzo(k)fluoranthen-7-ol are not extensively documented, the principles of Raman spectroscopy and its application to similar compounds provide a strong basis for its utility.

Raman spectra of PAHs are characterized by intense bands in the 1200-1600 cm⁻¹ range, which correspond to intramolecular vibrations. researchgate.net The unique molecular structure of this compound, with its specific arrangement of aromatic rings and the hydroxyl functional group, would be expected to produce a distinct Raman fingerprint. This fingerprint can be used for qualitative identification.

For quantitative analysis, Surface-Enhanced Raman Spectroscopy (SERS) is a particularly promising approach. SERS can significantly enhance the Raman signal, enabling the detection of trace amounts of PAHs. nih.gov The development of SERS-active substrates tailored for the selective adsorption of PAHs has been a key area of research. nih.gov Although challenges related to the hydrophobicity of PAHs and their interaction with SERS substrates exist, functionalization of these substrates can improve adsorption and lead to reproducible and sensitive measurements. nih.gov

Table 1: Characteristic Raman Peak Regions for PAHs

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentReference
1200-1600C-C stretching and C-H bending in aromatic rings researchgate.net
300-1000C-C bending and ring deformation researchgate.net

This table provides a general overview of Raman peak regions for PAHs, which would be applicable to the analysis of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunological method that can be developed for the detection of PAHs and their metabolites. While a commercially available ELISA kit specifically for this compound is not readily found, the development of such an assay is feasible and follows established principles for other PAHs like Benzo[a]pyrene. nih.govukm.my

The development of an ELISA for this compound would involve:

Hapten Synthesis: Modifying the this compound molecule to enable its conjugation to a carrier protein.

Immunogen Preparation: Conjugating the hapten to a carrier protein (e.g., bovine serum albumin) to make it immunogenic.

Antibody Production: Immunizing animals (e.g., rabbits or mice) with the immunogen to produce polyclonal or monoclonal antibodies that specifically recognize this compound.

Assay Optimization: Developing a competitive ELISA format where the sample containing this compound competes with a known amount of enzyme-labeled this compound for binding to the specific antibodies.

The specificity of the developed antibodies is a critical factor, as cross-reactivity with other PAHs or their metabolites can lead to inaccurate results. nih.gov However, ELISAs offer advantages such as high throughput, relatively low cost, and the ability to screen a large number of samples, making them a valuable tool for initial screening purposes. nih.gov

Table 2: Key Parameters in ELISA Development for PAH Metabolites

ParameterDescriptionImportance
Antibody Specificity The ability of the antibody to bind exclusively to the target analyte (this compound).Minimizes false positives and ensures accurate quantification.
Sensitivity (Limit of Detection) The lowest concentration of the analyte that can be reliably detected.Crucial for detecting low levels of contamination in environmental and biological samples.
Assay Format The specific configuration of the ELISA (e.g., competitive, sandwich).Affects sensitivity, specificity, and ease of use.
Matrix Effects Interference from other components in the sample matrix (e.g., soil, urine).Can lead to underestimation or overestimation of the analyte concentration.

This table outlines the general parameters that would need to be considered in the development of an ELISA for this compound, based on established immunoassay principles.

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in the analytical workflow for the determination of this compound, as it is often present at trace levels in complex environmental and biological matrices. The choice of extraction technique depends on the nature of the sample matrix (e.g., water, soil, biological tissues).

Commonly used extraction methods for PAHs and their hydroxylated metabolites include:

Liquid-Liquid Extraction (LLE): This technique is suitable for aqueous samples, where an organic solvent is used to extract the analytes. researchgate.net

Solid-Phase Extraction (SPE): SPE is widely used for both aqueous and organic samples. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This method allows for sample cleanup and pre-concentration. nih.govchromatographyonline.com

Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid and semi-solid samples, such as biological tissues. The sample is blended with a solid support, and the analytes are then eluted with a solvent. researchgate.net

For complex matrices like petroleum products, a multi-step cleanup procedure involving size-exclusion chromatography followed by adsorption chromatography may be necessary to remove interferences. nih.gov The selection of solvents and sorbents is crucial for achieving high recovery of the target analyte.

Table 3: Comparison of Extraction Techniques for OH-PAHs

Extraction TechniquePrincipleAdvantagesDisadvantagesSuitable Matrices
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, relatively low cost.Can be labor-intensive, requires large volumes of organic solvents.Water, urine.
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent, followed by elution.High recovery, good selectivity, allows for sample concentration.Can be more expensive than LLE, potential for sorbent variability.Water, urine, soil extracts, biological fluids.
Matrix Solid-Phase Dispersion (MSPD) Disruption and dispersion of a solid or semi-solid sample onto a solid support, followed by elution.Efficient for complex matrices, combines extraction and cleanup.Can be more complex to optimize.Tissues, sediments, food.

This table summarizes common extraction techniques that would be applicable for the isolation of this compound from various sample types.

Method Validation and Quality Assurance in Analysis

Method validation is essential to ensure that an analytical method for this compound is reliable, accurate, and reproducible. Quality assurance (QA) and quality control (QC) measures are implemented throughout the analytical process to maintain the integrity of the data.

Key parameters that are evaluated during method validation include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples. nih.gov

Precision: The degree of agreement among independent measurements of the same sample, expressed as repeatability (intra-day precision) and reproducibility (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. nih.govresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govresearchgate.net

Recovery: The efficiency of the extraction process, determined by analyzing samples spiked with a known amount of the analyte. nih.gov

Quality assurance practices involve the use of method blanks to monitor for contamination, laboratory control samples to assess the performance of the method, and participation in proficiency testing schemes to evaluate the laboratory's performance against other laboratories.

Table 4: Typical Method Validation Parameters for PAH Analysis

ParameterAcceptance Criteria (Example)Reference
Linearity (Correlation Coefficient, r²) > 0.99 researchgate.net
Accuracy (Recovery of Spiked Samples) 70-120% nih.gov
Precision (Relative Standard Deviation, RSD) < 15-20% researchgate.net
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 researchgate.net
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1 researchgate.net

This table presents typical acceptance criteria for the validation of analytical methods for PAHs, which would be applicable to the analysis of this compound.

Molecular Mechanisms of Benzo K Fluoranthene Biological Interactions

Receptor-Mediated Interactions

Aryl Hydrocarbon Receptor (AhR) Activation and Signaling Pathways

The activation of the Aryl Hydrocarbon Receptor (AhR) is a critical initiating event for the biological effects of many PAHs. encyclopedia.pubpensoft.netmdpi.com Upon binding to a ligand like BkF, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes. mriglobal.org

While the parent compound, Benzo(k)fluoranthene, is a known strong AhR ligand, mmsl.cznih.gov and its metabolites such as 3-OHBKF, 8-OHBKF, and 9-OHBKF have been shown to be inducers of AhR-mediated activity, nih.gov there is a lack of specific research data on the direct interaction of Benzo(k)fluoranthen-7-ol with the AhR and its subsequent effects on signaling pathways.

Intracellular Signaling Cascades and Gene Expression Modulation

Cytochrome P450 Gene Induction

The induction of cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family (CYP1A1, CYP1A2, and CYP1B1), is a hallmark of AhR activation by PAHs. nih.govmdpi.com These enzymes are central to the metabolic activation of PAHs. nih.gov Studies on BkF have demonstrated its ability to induce CYP1A1 and CYP1B1. mdpi.comnih.gov Furthermore, its metabolites, 3-OHBKF, 8-OHBKF, and 9-OHBKF, also act as inducers of CYP1A1/1B1, with varying potencies. nih.gov

There is currently no specific information available in the reviewed scientific literature regarding the capacity of This compound to induce cytochrome P450 genes.

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

Exposure to PAHs and their metabolites can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. nih.govnih.govmdpi.com This can occur through various mechanisms, including the metabolic cycling of PAH quinones and the uncoupling of CYP enzyme activity. nih.gov Studies on the parent compound, BkF, have shown that it can induce oxidative stress. nih.govencyclopedia.pubresearchgate.net

However, specific research detailing the role of This compound in the induction of oxidative stress and the generation of ROS has not been identified in the available literature.

Interactions with Nucleic Acids and Proteins

DNA Adduct Formation Mechanisms

The formation of covalent DNA adducts by reactive metabolites is a key mechanism in the genotoxicity and carcinogenicity of many PAHs. pensoft.netwikipedia.orgresearchgate.net This process often involves the metabolic conversion of the parent PAH to dihydrodiol epoxides, which can then bind to DNA. wikipedia.org The parent compound, BkF, is known to be genotoxic and forms DNA adducts. tandfonline.comnih.gov

One study noted that the metabolism of BkF may proceed through a 5-hydroxy derivative to a trihydroxy-epoxy-tetrahydrobenzo(k)fluoranthene, which has been associated with its genotoxic effects in mouse skin. chemicalbook.com There is no available data specifically describing the mechanisms of DNA adduct formation by This compound .

Data Tables

Due to the lack of specific experimental data for This compound in the reviewed scientific literature, no data tables can be generated for its specific biological interactions.

Protein Binding and Conformational Changes

The interaction of this compound with cellular proteins is a critical aspect of its biological activity. Like its parent compound, Benzo(k)fluoranthene (BkF), and other polycyclic aromatic hydrocarbons (PAHs), this compound is known to interact with various intracellular proteins. A key target is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of xenobiotic-metabolizing enzymes. nih.govmdpi.com The binding of compounds like BkF to the AhR initiates a signaling cascade that can lead to the induction of enzymes such as cytochrome P450 1A1 (CYP1A1). sciopen.commdpi.com Studies have shown that BkF is a potent activator of the AhR. nih.gov This interaction is a pivotal step in the metabolic activation of BkF, which can lead to the formation of reactive metabolites capable of binding to macromolecules like DNA and proteins. nih.goviarc.fr

Furthermore, metabolites of PAHs can form covalent adducts with proteins, which can alter their structure and, consequently, their function. While specific studies detailing the conformational changes induced by this compound are limited, the general mechanism for PAHs involves the formation of such adducts with proteins, which can disrupt normal cellular processes. iarc.frresearchgate.net

Cellular and Subcellular Responses

Cell Cycle Perturbations

Exposure to this compound and its parent compound has been shown to cause significant disruptions in the cell cycle. Specifically, studies have demonstrated that BkF can induce cell cycle arrest, particularly at the G2/M phase. iarc.fr This arrest is a cellular defense mechanism, preventing cells with damaged DNA from proceeding into mitosis. Research on mouse spermatocyte cells (GC-2) revealed that BkF treatment led to a dose-dependent decrease in cell proliferation and a noticeable cell cycle arrest at higher concentrations. sciopen.com This effect is often linked to DNA damage, as indicated by the increased protein levels of the DNA damage marker γ-H2AX. sciopen.com The p53 protein, a critical regulator of the cell cycle, is often activated in response to DNA damage, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis. iarc.fr

Apoptotic Pathways

This compound and its related compounds are known to induce apoptosis, or programmed cell death, in various cell types. sciopen.comnih.govuni-duesseldorf.de This process is a crucial response to cellular stress and damage, including that caused by carcinogenic compounds. The apoptotic process induced by these compounds often involves the mitochondrial pathway. nih.gov This is characterized by changes in the expression of Bcl-2 family proteins, with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov The activation of this pathway ultimately leads to the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov Studies on mouse Leydig cells exposed to a similar PAH, Benzo[b]fluoranthene (B1141397) (BbF), showed increased expression of p53, Bax, and Cleaved Caspase-3, indicating the activation of the p53-mediated mitochondrial apoptosis pathway. nih.gov

Effects on Spermatogenesis at the Cellular Level

The male reproductive system is particularly susceptible to the toxic effects of Benzo(k)fluoranthene and its metabolites. sciopen.comsciopen.com Exposure to BkF has been shown to cause damage to male germ cells, leading to decreased sperm count and motility in mice. sciopen.com Histopathological examination of testicular tissue from BkF-treated mice revealed dilated seminal tubules and disorganized spermatogenic cells. sciopen.com At the cellular level, BkF induces apoptosis in spermatocytes, contributing to the observed reproductive damage. sciopen.comnih.gov The compound has been shown to decrease the viability of spermatocytes and induce DNA damage, further implicating it in the disruption of spermatogenesis. sciopen.com

Omics-Based Approaches in Elucidating Interaction Mechanisms

Proteomics Analysis of Differential Protein Expression

Proteomics, the large-scale study of proteins, has provided valuable insights into the molecular mechanisms of Benzo(k)fluoranthene toxicity. By analyzing the changes in protein expression in response to exposure, researchers can identify key pathways and cellular processes that are affected.

A proteomics analysis of testicular tissues from mice exposed to BkF identified several differentially expressed proteins. sciopen.com These proteins are involved in various cellular functions, including spermatogenesis, apoptosis, and cell cycle regulation. sciopen.com

Table 1: Differentially Expressed Proteins in Mouse Testicular Tissue Following Benzo(k)fluoranthene Exposure

Protein Function Observed Change in Expression Reference
Spata46 Spermatogenesis associated 46 Decreased sciopen.com
Rab5b Member of the RAS oncogene family, involved in endocytosis Decreased sciopen.com
Zscan21 Zinc finger and SCAN domain containing 21 Increased sciopen.com

This proteomics data indicates that BkF exposure disrupts processes essential for normal sperm development and can trigger cell death pathways in testicular tissue. sciopen.com Gene Ontology (GO) enrichment analysis of the differentially expressed proteins further highlighted their involvement in male meiosis, regulation of the p53 signaling pathway, and positive regulation of the cell cycle and cell death. sciopen.com

Metabolomics Analysis of Metabolic Pathway Alterations

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. In the context of xenobiotic exposure, metabolomics is a powerful tool for identifying perturbations in biochemical pathways, offering insights into the mechanisms of toxicity. While specific metabolomic analyses focusing exclusively on this compound are not available in the current body of scientific literature, studies on its parent compound, Benzo(k)fluoranthene (BkF), offer crucial insights. The metabolic activation of BkF is a prerequisite for its biological activity, and its metabolites, such as various phenols and diols, are the ultimate drivers of cellular interactions. Therefore, analyzing the metabolic shifts following exposure to BkF reveals the downstream consequences initiated by its metabolic products, including potential effects of compounds like this compound.

Recent research employing untargeted metabolomics has begun to unravel the complex metabolic perturbations induced by BkF exposure. A key study investigating the effects of BkF on male reproductive health in mice identified significant alterations in specific metabolic pathways within testicular tissue. sciopen.com This research utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to screen for differential metabolites, followed by pathway analysis to understand the functional implications of these changes. sciopen.com

Detailed Research Findings

The primary findings from metabolomic analyses indicate that exposure to Benzo(k)fluoranthene significantly disrupts core biochemical processes. The most prominently affected pathways identified in a study on mice were amino sugar and nucleotide sugar metabolism . sciopen.com These pathways are fundamental to a variety of cellular functions, including the synthesis of glycoproteins, glycolipids, and glycosaminoglycans, which are essential for cell structure, signaling, and immune responses. Furthermore, nucleotide sugars are the activated precursors for DNA and RNA synthesis and repair, highlighting a direct link between BkF exposure and potential genotoxicity. sciopen.com

The table below presents a representative list of metabolites that are central to the metabolic pathways found to be altered by Benzo(k)fluoranthene exposure.

Interactive Data Table: Representative Metabolites Altered by Benzo(k)fluoranthene Exposure

This table is illustrative, based on the identified metabolic pathways (amino sugar and nucleotide sugar metabolism) significantly impacted by Benzo(k)fluoranthene exposure in research studies. sciopen.com The specific changes are representative of expected perturbations in these pathways under cellular stress.

MetaboliteMetabolic PathwayPutative Observed ChangePotential Implication
N-AcetylglucosamineAmino Sugar MetabolismIncreasedAltered protein glycosylation and cellular signaling.
UDP-glucoseNucleotide Sugar MetabolismIncreasedIncreased demand for glycosylation and detoxification (glucuronidation).
UDP-N-acetylglucosamineAmino Sugar and Nucleotide Sugar MetabolismIncreasedPrecursor for complex glycan synthesis, indicating a stress response.
Sedoheptulose-7-phosphatePentose Phosphate Pathway / Nucleotide SynthesisDecreasedShift in glucose flux, potentially impacting NADPH and nucleotide production.
Guanosine diphosphate (B83284) (GDP)Purine (Nucleotide) MetabolismIncreasedAltered nucleotide pools, reflecting changes in energy metabolism and DNA/RNA synthesis or repair.
Fructose-6-phosphateGlycolysis / Amino Sugar MetabolismDecreasedPerturbation in central carbon metabolism, redirecting glucose to other pathways.

Alterations in these pathways suggest a systemic metabolic reprogramming in response to the toxicological insults of BkF and its metabolites. The disruption of amino sugar and nucleotide sugar metabolism can have cascading effects, impairing protein function through aberrant glycosylation and compromising genomic integrity by affecting the pool of precursors available for DNA synthesis and repair. sciopen.com

Computational Chemistry and Theoretical Characterization of Benzo K Fluoranthene

Electronic Structure Calculations

The electronic structure is fundamental to a molecule's physical and chemical properties. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, computational methods are invaluable for exploring their complex electronic landscapes.

Density Functional Theory (DFT) has become a standard method for calculating the electron structure of molecules, clusters, and solids. dokumen.pub It is frequently used to optimize the ground-state geometries of benzo(k)fluoranthene and its derivatives, providing a foundational understanding of their structures. nih.govresearchgate.net DFT methods, particularly with hybrid functionals like B3LYP, have been shown to be accurate for determining the structural characteristics of many molecular systems. researchgate.net

Quantum chemical methods are employed to study the electronic structure and optical properties of fluoranthene (B47539), benzo[k]fluoranthene (B33198), and their derivatives. nih.gov Ab initio DFT computations have been successfully applied to analyze benzo[k]fluoranthene-based linear acenes. nih.gov Studies on highly conjugated benzo[k]fluoranthene imide derivatives also utilize DFT calculations to demonstrate the spatial separation between frontier molecular orbitals. nih.gov These applications highlight DFT's role in predicting the fundamental electronic properties that govern the behavior of these complex aromatic systems.

Frontier Molecular Orbital (FMO) theory is a key conceptual tool for understanding chemical reactivity and electronic properties. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and predicting its electronic transitions. epa.govacs.org

For benzo(k)fluoranthene and its derivatives, FMO analysis reveals how structural modifications influence their electronic behavior. researchgate.net For instance, in derivatives like 9-diphenyl-aminobenzo[k]fluoranthene imide, DFT calculations show a significant spatial separation between the HOMO and LUMO coefficients. nih.gov The HOMO-LUMO gap has been a successful parameter in models predicting the photo-activated toxicity of PAHs. epa.gov The addition of a hydroxyl group (-OH) to the benzo(k)fluoranthene structure at the 7-position is expected to raise the energy of the HOMO and potentially alter the HOMO-LUMO gap, thereby influencing its reactivity and spectral properties. Highest occupied molecular orbital compositions have been effectively used in surface analysis and to predict the regioselectivity of reactions. acs.org

Table 1: Representative Frontier Molecular Orbital Energy Gaps for Benzo[k]fluoranthene Derivatives

CompoundHOMO-LUMO Gap (eV)Reference
Benzo[k]fluoranthenes 5a, 5b, 7a, 7b, 9a, 9b3.18–3.30 researchgate.net
Perylene 18Lower than above researchgate.net

Note: This table presents data for various functionalized benzo[k]fluoranthene derivatives as reported in the literature to illustrate the range of HOMO-LUMO gaps.

Spectroscopic Property Predictions

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as their absorption and emission of light.

The absorption and emission spectra of benzo(k)fluoranthene and its derivatives have been studied using quantum chemical methods. nih.gov Calculations based on ground- and excited-state geometries allow for the prediction of these spectra. nih.gov In a cyclohexane (B81311) solvent, benzo[k]fluoranthene exhibits experimental UV absorption maxima at 295, 306, 358, 370, 378, and 400 nm. epa.gov

Theoretical studies show that the substitution of an aromatic ring can significantly alter the absorption and emission spectra of the parent compound. nih.gov For example, calculations on various benzo[k]fluoranthene derivatives have been performed to understand their photophysical properties, including absorption (λabs), emission (λem), and Stokes shift. researchgate.net The introduction of a hydroxyl group in Benzo(k)fluoranthen-7-ol would be expected to cause a bathochromic (red) shift in its absorption and emission spectra compared to the parent benzo(k)fluoranthene, due to the electron-donating nature of the -OH group.

Table 2: Photophysical Data for Representative Benzo[k]fluoranthene Derivatives in CH₂Cl₂

CompoundMax Absorption (λmax) [nm]Max Emission (λem) [nm]Stokes Shift [cm⁻¹]Quantum Yield (φ)
5a 38644333330.147
5b 37641223230.199
7a 38944532350.248
7b 38944632850.151
9a 38947345650.122
9b 38647247200.067

Source: Adapted from Reference researchgate.net. The compounds are various diaryl/heteroaryl substituted benzo[k]fluoranthenes.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the excited states of molecules due to its favorable balance of computational cost and accuracy. ua.eschemrxiv.org This approach is used to model the excited states and optical properties of complex organic molecules. chemrxiv.orgmdpi.com

For benzo(k)fluoranthene and its derivatives, TD-DFT calculations are essential for predicting absorption and emission spectra. nih.gov The lowest singlet excited state can be optimized using methods like TD-B3LYP. nih.gov Studies have shown that the choice of the exchange-correlation functional is crucial; for instance, the B3LYP functional provides results for absorption and emission spectra that are in good agreement with available experimental data, whereas other functionals like M06HF and M062X can underestimate these values. nih.gov TD-DFT is also used within the Tamm-Dancoff approximation (TDA-DFT) to address issues like triplet instability in calculations. ua.es These computational tools are crucial for characterizing the nature of electronic excitations, whether they are localized or have charge-transfer character. chemrxiv.org

Reactivity and Transformation Product Prediction

Understanding the reactivity of a molecule is key to predicting its fate in various environments and its potential metabolic pathways. Computational methods can predict the most likely sites of reaction and the resulting transformation products.

Calculations of the reactivity of potential ultimate carcinogenic metabolites of benzofluoranthenes have been a subject of continued interest. nih.gov For benzo(k)fluoranthene (BkF), theoretical methods based on electronic structure have been used to predict its transformation products from reactions with atmospheric radicals like •OH and •NO₃. acs.org

Notably, methods based on the highest occupied molecular orbital (HOMO) and the Fukui function (FF) have successfully predicted the reactive sites of BkF. acs.org These models predict the reactivity order of carbon atoms in BkF to be C7 > C3 > C8. acs.org The prediction that the C7 atom is the most reactive site for radical attack is consistent with experimental observations of major mono-nitro and di-nitro BkF products, such as 7-Nitrobenzo[k]fluoranthene. acs.org This high reactivity at the C7 position provides a strong theoretical basis for the formation of this compound as a significant transformation product. Subsequent reactions of this compound would be influenced by the directing effects of the hydroxyl group. For instance, the biotransformation of BkF has been shown to proceed through hydroxylated intermediates like 8,9-dihydroxy-benzo[k]fluoranthene, which are then subject to ring cleavage. nih.gov

Quantum Chemical Approaches to Conformation and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for characterizing the three-dimensional structure (conformation) and thermodynamic stability of PAHs and their derivatives. researchgate.netnih.gov Methods like DFT with the B3LYP functional, paired with basis sets such as 6-31G(d,p) or 6-311+G(d,p), have been shown to provide precise calculations of the structural and electronic characteristics of numerous molecular systems, including fluoranthene and its derivatives. researchgate.netresearchgate.netnih.gov

For the parent compound, Benzo[k]fluoranthene, the ground-state geometry is largely planar, which is characteristic of unsubstituted polycyclic aromatic systems. Theoretical studies focusing on the electronic structure and optical properties of Benzo[k]fluoranthene and its derivatives confirm that the substitution of the aromatic ring system significantly alters its electronic properties, such as absorption and emission spectra. researchgate.netnih.gov

The introduction of a hydroxyl group to form this compound is expected to have a pronounced effect on both its conformation and stability. The -OH group can influence the planarity of the molecule. For instance, computational studies on other substituted PAHs have shown that bulky substituents can be forced out of the plane of the aromatic rings. researchgate.net While the -OH group is relatively small, its interaction with adjacent hydrogens and its participation in intermolecular hydrogen bonding could introduce minor distortions from perfect planarity.

The stability of this compound is influenced by the electronic effects of the hydroxyl group. As an electron-donating group, the oxygen's lone pairs participate in resonance with the aromatic π-system. This delocalization of electrons generally increases the thermodynamic stability of the molecule. This effect is also reflected in key electronic properties. For example, the HOMO and LUMO energy levels, which are critical for determining electronic behavior and reactivity, are modulated by such substitutions. researchgate.net While specific computational studies detailing the optimized geometry and stability of this compound are not prevalent in the reviewed literature, the principles derived from studies on the parent compound and other hydroxylated PAHs provide a solid foundation for its theoretical characterization. researchgate.netnih.gov

Table 2: Theoretical Data for Benzo[k]fluoranthene and Related Compounds

Compound Method/Basis Set Calculated Property Value Reference
Benzo[k]fluoranthene DFT/B3LYP/6-31G(d,p) Ground State Geometry Optimized and calculated researchgate.net
Fluoranthene Derivatives DFT/B3LYP/6-311+G(d,p) Vibrational Spectra Calculated researchgate.net
Benzo[k]fluoranthene Derivatives TD-DFT Absorption/Emission Spectra Calculated nih.gov

Ecological Impact and Risk Assessment of Benzo K Fluoranthene in Environmental Systems

Bioaccumulation and Trophic Transfer in Aquatic and Terrestrial Food Webs

Bioaccumulation describes the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration higher than that in the ambient medium. Due to its chemical structure, Benzo(k)fluoranthene exhibits high lipophilicity (fat-loving nature) and low aqueous solubility, properties quantified by a high octanol-water partition coefficient (log Kow), typically ranging from 6.0 to 6.8. These characteristics drive its partitioning from water and soil into the lipid-rich tissues of organisms.

In aquatic systems, bioaccumulation of BkF occurs in a wide range of organisms, including algae, invertebrates, and fish. The primary routes of uptake are direct absorption from contaminated water across respiratory surfaces (e.g., gills) and ingestion of contaminated food and sediment. Research has demonstrated that benthic invertebrates, such as polychaete worms and bivalve mollusks, can accumulate significant concentrations of BkF from sediments, which act as a major environmental sink for this compound.

Trophic transfer is the subsequent movement of a contaminant through the food web as one organism consumes another. While the high lipophilicity of BkF suggests a potential for biomagnification (the increasing concentration of a substance in organisms at successively higher levels in a food chain), the process for PAHs is complex. Many vertebrate organisms possess efficient metabolic systems, such as the cytochrome P450 monooxygenase system, which can transform BkF into more water-soluble metabolites (e.g., phenols and diols), facilitating excretion. This metabolic capability can limit or even prevent biomagnification in some food webs. However, the rate of metabolism varies significantly among species. Organisms with lower metabolic capacities may still exhibit biomagnification of BkF. For instance, some studies indicate that BkF concentrations can increase from sediment-dwelling invertebrates to their fish predators.

The table below presents representative bioaccumulation and bioconcentration factors for BkF in various aquatic species, illustrating its potential to accumulate in living tissues.

Table 1. Bioaccumulation and Bioconcentration Factors (BCF/BAF) for Benzo(k)fluoranthene in Select Aquatic Organisms.
Organism TypeSpeciesFactor TypeValue (L/kg wet weight)Exposure Medium
Bivalve MolluskMytilus edulis (Blue mussel)BAF11,200Water & Particulates
Polychaete WormNereis virensBSAF*1.8Sediment
AmphipodDiporeia spp.BAF138,000Sediment
FishOncorhynchus mykiss (Rainbow trout)BCF9,800Water

Ecosystem-Level Effects

Key toxicological impacts observed in aquatic organisms include:

Developmental and Reproductive Toxicity: Exposure of fish embryos to BkF can lead to a suite of developmental abnormalities collectively known as "blue sac disease," characterized by pericardial edema (fluid accumulation around the heart), spinal deformities, and yolk sac edema. These effects can result in reduced hatching success and larval mortality.

Genotoxicity and Carcinogenicity: As a PAH, BkF and its metabolites can bind to DNA, forming DNA adducts. This damage can lead to mutations, chromosomal aberrations, and, in chronic exposure scenarios, the development of tumors, particularly in the liver of bottom-dwelling fish that are persistently exposed via contaminated sediments.

Immunotoxicity: Studies have shown that BkF can suppress the immune response in fish, making them more susceptible to pathogens and diseases.

The following table summarizes acute and chronic toxicity data for Benzo(k)fluoranthene for several key aquatic species.

Table 2. Ecotoxicity Endpoints for Benzo(k)fluoranthene in Aquatic Organisms.
Organism TypeSpeciesEndpointValue (µg/L)Condition
AlgaSelenastrum capricornutumEC50 (72-hr, growth)11With UV radiation
CrustaceanDaphnia magnaLC50 (48-hr)1.8With UV radiation
CrustaceanDaphnia magnaLC50 (48-hr)>100Without UV radiation
FishDanio rerio (Zebrafish)LC50 (96-hr, embryo)8.5Standard light
AmphibianRana pipiens (Leopard frog)LC50 (96-hr, tadpole)0.9With UV radiation

Benzo(k)fluoranthene present in soil and sediment can be taken up by plants, primarily through the roots, and can exert significant phytotoxic effects. The extent of uptake and toxicity depends on the plant species, soil properties (e.g., organic matter content), and the concentration of BkF.

The primary mechanisms of BkF phytotoxicity involve:

Inhibition of Photosynthesis: BkF can interfere with the photosynthetic apparatus, reducing chlorophyll (B73375) content and impairing the efficiency of photosystems, leading to a decrease in the plant's ability to produce energy.

Generation of Oxidative Stress: Similar to its effects in animals, BkF can induce the production of ROS in plant cells. This leads to lipid peroxidation, damaging cell membranes and disrupting cellular function.

Research on various plant species has documented these effects, highlighting the potential for BkF to disrupt primary productivity at the base of terrestrial and aquatic ecosystems.

Table 3. Phytotoxic Effects of Benzo(k)fluoranthene on Select Plant Species.
Plant SpeciesExposure MediumBkF Concentration (mg/kg)Observed Effect
Lactuca sativa (Lettuce)Soil5035% reduction in root elongation
Zea mays (Corn)Soil100Significant decrease in chlorophyll a/b ratio
Lemna minor (Duckweed)Water0.1 mg/L (100 µg/L)25% inhibition of frond growth over 7 days
Festuca arundinacea (Tall Fescue)Soil75Increased lipid peroxidation in root tissues

Environmental Quality Standards and Regulatory Frameworks for Environmental Media

To protect ecosystems from the adverse effects of Benzo(k)fluoranthene, regulatory agencies worldwide have established Environmental Quality Standards (EQS) or guideline values for various environmental compartments, including water, soil, and sediment. These standards represent concentrations below which unacceptable ecological effects are unlikely to occur.

These values are typically derived from the results of ecotoxicological studies (e.g., LC50, NOEC) by applying assessment factors (also known as safety factors). The magnitude of the assessment factor depends on the quantity and quality of the available toxicity data; a larger and more robust dataset allows for a smaller, less conservative factor.

Examples of regulatory frameworks include:

U.S. Environmental Protection Agency (EPA): The EPA lists BkF as one of 16 priority pollutant PAHs. It has established water quality criteria to protect aquatic life and provides soil screening levels for ecological risk assessment at contaminated sites.

European Union (EU): Under the Water Framework Directive (WFD), Benzo(k)fluoranthene is identified as a Priority Substance. The EU has set legally binding EQS for inland and other surface waters to ensure the "good chemical status" of aquatic ecosystems.

The table below provides a summary of selected environmental quality standards for BkF from different regulatory bodies.

Table 4. Selected Environmental Quality Standards (EQS) and Guideline Values for Benzo(k)fluoranthene.
Jurisdiction/AgencyEnvironmental MediumStandard/Guideline TypeValue
European Union (WFD)Inland Surface WaterAnnual Average (AA-EQS)0.017 µg/L
European Union (WFD)Inland Surface WaterMaximum Allowable Concentration (MAC-EQS)0.13 µg/L
Canada (CCME)FreshwaterWater Quality Guideline0.018 µg/L
Canada (CCME)SedimentProbable Effect Level (PEL)1,800 µg/kg (1.8 mg/kg)
U.S. EPASoilEcological Soil Screening Level (Plants)21 mg/kg

Ecological Risk Characterization Methodologies

Ecological risk characterization is the final step in the risk assessment process. It involves integrating the exposure assessment (determining environmental concentrations) and the effects assessment (determining toxicity thresholds) to estimate the likelihood and magnitude of adverse ecological effects.

The most common method for characterizing ecological risk is the Risk Quotient (RQ) approach. The RQ is a simple ratio calculated as:

RQ = PEC / PNEC

Where:

PEC (Predicted Environmental Concentration): This is the estimated or measured concentration of a substance in an environmental compartment (water, soil, sediment). PEC values can be obtained from environmental monitoring programs or predicted using fate and transport models.

PNEC (Predicted No-Effect Concentration): This is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. The PNEC is derived from ecotoxicity data (e.g., the lowest available LC50, EC50, or NOEC) by dividing it by an appropriate Assessment Factor (AF). For example, if the PNEC is based on short-term acute toxicity data (LC50), an AF of 1000 might be used. If it is based on long-term chronic data from multiple trophic levels (NOEC), a smaller AF of 10 might be applied.

The calculated RQ value is then compared to a threshold, which is typically 1.

RQ < 1: Suggests that adverse ecological effects are unlikely, and the environmental risk is considered low.

RQ ≥ 1: Indicates that the environmental concentration is at or above the level expected to cause harm, suggesting a potential risk to the ecosystem that may require further investigation or risk management actions.

For a more comprehensive assessment, especially when sufficient data are available, a Probabilistic Risk Assessment approach using a Species Sensitivity Distribution (SSD) may be employed. An SSD is a statistical distribution of the toxicity values (e.g., LC50s) for multiple species from an ecosystem. From this distribution, a Hazardous Concentration for 5% of the species (HC5) can be calculated. This HC5 value is considered a more robust and ecologically relevant threshold for protecting the majority of species in the community and can be used as the PNEC in the risk characterization. This approach provides a more nuanced understanding of risk than the deterministic single-point RQ method.

Environmental Remediation and Management Strategies for Benzo K Fluoranthene Contamination

Bioremediation Technologies

Bioremediation is an environmentally friendly and cost-effective approach that utilizes microorganisms to degrade hazardous substances like BkF into less toxic compounds. openbiotechnologyjournal.comsphinxsai.com

Microbial Consortia-Based Approaches

The use of microbial consortia, which are combinations of different microbial species, has proven to be more effective in degrading complex pollutants like BkF compared to the use of single microbial strains. sphinxsai.comamazonaws.com Different microorganisms within a consortium can have complementary metabolic pathways, allowing for a more complete breakdown of the contaminant. frontiersin.org For instance, a consortium containing fungal and bacterial cultures demonstrated a 69% degradation of BkF within seven days. amazonaws.com The synergistic action within these consortia can lead to the breakdown of BkF through various metabolic routes, including the formation of intermediate metabolites. amazonaws.com

Studies have identified several bacterial genera, such as Bacillus, Pseudomonas, and Rhodococcus, as being capable of degrading BkF. walshmedicalmedia.com The microalga Selenastrum capricornutum has also been shown to effectively degrade BkF, with studies confirming the formation of monohydroxylated and dihydrodiol metabolites, indicating both monooxygenase and dioxygenase pathways are involved. nih.gov The identification of such metabolites is crucial as it confirms the biological transformation of the parent compound.

Table 1: Examples of Microbial Consortia Used in Benzo(k)fluoranthene Degradation

Microbial ComponentsDegradation Efficiency of BkFStudy Findings
Fungal and bacterial cultures69% degradation in 7 daysThe consortium utilized multiple metabolic pathways, including those involving cytochrome P450 monooxygenase and bacterial dioxygenases. amazonaws.com
Aerobic heterotrophic bacteria and cyanobacteriaSignificant reduction over 56 daysDemonstrated the inherent capability of naturally occurring microbes in brackish water to degrade BkF without nutrient amendment. walshmedicalmedia.com
Stenotrophomonas maltophilia strain AJH179% degradation in 11 daysThis bacterium, isolated from contaminated soil, was able to degrade BkF at a low pH of 2. nih.gov
Sphingobium sp.Not specifiedIdentified as a bacterial isolate capable of degrading BkF. nih.gov

Enhancement Strategies for Biodegradation (e.g., Amendments, Immobilization)

Several strategies can be employed to enhance the efficiency of BkF biodegradation. These methods aim to improve the bioavailability of the contaminant and optimize conditions for microbial activity. mdpi.comresearchgate.net

Amendments: The addition of surfactants and other carbon sources can enhance the degradation of PAHs. mdpi.comresearchgate.net Surfactants, both chemical (e.g., Tween-80) and biological (biosurfactants), can increase the solubility of hydrophobic compounds like BkF, making them more accessible to microorganisms. frontiersin.org The addition of a readily available carbon source, such as glucose, can also stimulate microbial activity, leading to higher degradation rates of complex compounds. mdpi.comresearchgate.net

Immobilization: Immobilizing microbial consortia on materials like biochar can improve the remediation of contaminated soils. mdpi.comresearchgate.net This technique protects the microorganisms from unfavorable environmental conditions and can increase their effectiveness. d-nb.info One study found that the highest degradation efficiencies for high-molecular-weight PAHs (60%) were achieved using an immobilized microbial consortium combined with the addition of glucose and a surfactant. mdpi.comresearchgate.net

Nanomaterials: The use of nanomaterials, such as iron oxide nanoparticles, in conjunction with biosurfactants has been shown to increase the biodegradation of petroleum hydrocarbons. nih.gov Nanomaterials can enhance the sorption and bioavailability of PAHs, although their potential toxicity and cost are limiting factors. nih.gov

Physical and Chemical Remediation Techniques

Physical and chemical methods are often used for heavily contaminated sites or as a pre-treatment to biological remediation. diva-portal.org

Soil and Groundwater Treatment Methods

Several physical and chemical techniques are available for the remediation of BkF-contaminated soil and groundwater. nih.gov

Soil Washing/Flushing: This method involves using a liquid solution to wash contaminants from the soil. nih.gov Solvent extraction, a form of soil washing, has been explored using solvents like ethanol (B145695) and hexane (B92381) to remove PAHs from contaminated soil. researchgate.net

Thermal Desorption: High-temperature thermal desorption involves heating the soil to volatilize the contaminants, which are then collected and treated. nih.gov This method is effective but can be energy-intensive.

Solidification/Stabilization: This technique reduces the mobility of contaminants by binding them within a solid matrix, such as cement. nih.gov It is considered a cost-effective method for large contaminated areas, especially for less volatile compounds like BkF. nih.gov

Chemical Oxidation: In situ chemical oxidation (ISCO) involves injecting chemical oxidants into the contaminated soil or groundwater to destroy the pollutants. diva-portal.org Common oxidants include permanganate (B83412) and persulfate. epa.gov This method can be effective for "hot spots" of contamination. epa.gov The effectiveness of ISCO depends on factors like soil oxidant demand and the stability of the oxidant in the subsurface. epa.gov

Table 2: Comparison of Physical and Chemical Remediation Techniques for Benzo(k)fluoranthene

Remediation TechniqueDescriptionAdvantagesDisadvantages
Soil Washing/FlushingUses a liquid to remove contaminants from soil. nih.govCan be effective for a range of contaminants.May require treatment of the washing fluid. researchgate.net
Thermal DesorptionHeats soil to volatilize contaminants for collection. nih.govHigh removal efficiency.Energy-intensive and can alter soil properties.
Solidification/StabilizationBinds contaminants within a solid matrix. nih.govCost-effective for large areas, reduces mobility. nih.govDoes not destroy the contaminant, increases volume.
Chemical OxidationInjects chemical oxidants to destroy contaminants. diva-portal.orgRapid treatment, effective for hot spots. epa.govCan be costly, potential for non-selective reactions. epa.gov

Source Control and Prevention Strategies

Preventing the release of BkF into the environment is the most effective management strategy. BkF is a product of incomplete combustion of organic materials, such as fossil fuels and wood. pjoes.comtpsgc-pwgsc.gc.ca Key sources include industrial emissions, vehicle exhaust, and coal tar-based products. tpsgc-pwgsc.gc.caresearchgate.net

Control measures include:

Industrial Emission Controls: Legislation such as the Industrial Emissions Directive in Europe mandates the use of abatement measures to reduce PAH emissions from major industrial sources. environment-agency.gov.uk

Restrictions on PAH-Containing Products: Regulations like REACH in the European Union restrict the marketing and use of products containing high levels of carcinogenic PAHs, including BkF. environment-agency.gov.uk

Improved Combustion Technologies: Promoting the use of cleaner fuels, such as compressed natural gas (CNG) or liquefied petroleum gas (LPG), and improving the efficiency of combustion engines can reduce PAH formation. scirp.org

Management of Contaminated Sites: Proper containment and disposal of materials from hazardous waste sites and former industrial locations, like manufactured gas plants, are crucial to prevent further environmental contamination. nih.govnj.gov

Monitoring and Assessment of Remediation Effectiveness

Effective monitoring is essential to assess the performance of remediation efforts and to ensure that contaminant levels are reduced to acceptable regulatory standards. researchgate.net

Chemical Analysis: Regular sampling and analysis of soil, groundwater, and air are conducted to measure the concentration of BkF and other PAHs. researchgate.net Techniques like gas chromatography-mass spectrometry (GC-MS) are commonly used for accurate quantification. walshmedicalmedia.com

Metabolite Analysis: Monitoring for the presence of degradation products, such as Benzo(k)fluoranthen-7-ol and other hydroxylated or ring-opened compounds, can provide evidence of ongoing bioremediation. nih.gov The appearance and subsequent disappearance of these metabolites can indicate the progression of the degradation pathway. diva-portal.org

"Omics" Technologies: Advanced molecular techniques, collectively known as "omics" (genomics, proteomics, metabolomics), are increasingly being used to monitor the effectiveness of bioremediation. nih.gov These tools can identify the microorganisms involved in degradation, the specific genes and enzymes responsible, and the metabolic pathways being utilized. nih.gov

The ultimate goal of any remediation strategy is the complete mineralization of BkF to harmless products like carbon dioxide and water. diva-portal.org Continuous monitoring and a thorough assessment are vital to confirm that this goal has been achieved and that the site no longer poses a risk to human health or the environment.

Q & A

Basic: What analytical methods are recommended for identifying and quantifying Benzo[k]fluoranthene in environmental samples?

Answer:

  • Gas Chromatography (GC): Use capillary columns (e.g., DB-5, HP-5) with temperature-programmed retention indices (e.g., Van Den Dool and Kratz RI system). Linear retention indices (LRI) for Benzo[k]fluoranthene are critical for distinguishing it from co-eluting PAHs like Benzo[b]fluoranthene .
  • Standard Solutions: Employ certified reference materials (CRMs) at concentrations of 10–100 mg/L in solvents like acetonitrile or cyclohexane for calibration .
  • Mass Spectrometry (MS): Electron ionization (EI-MS) provides fragmentation patterns for structural confirmation. Cross-reference with NIST spectral libraries for validation .

Basic: What thermodynamic properties of Benzo[k]fluoranthene are essential for environmental fate modeling?

Answer:

  • Heat Capacity (Cp): Data spanning 50–1500 K, including solid, liquid, and gas phases, are critical for predicting phase transitions. For example, Cp values at 298 K are used to model atmospheric partitioning .
  • Enthalpy of Sublimation (ΔHsub): Reported values (e.g., 135–140 kJ/mol) inform volatility estimates in soil and air matrices .
  • Vapor Pressure: Temperature-dependent vapor pressure curves derived from Clausius-Clapeyron equations aid in assessing airborne dispersion .

Advanced: How can researchers resolve contradictions in reported environmental persistence of Benzo[k]fluoranthene across studies?

Answer:

  • Matrix Effects: Variability in half-life data (e.g., soil vs. water) often arises from organic carbon content and microbial activity. Use standardized OECD 307 guidelines to control matrix variables .
  • Analytical Artifacts: Co-elution with structurally similar PAHs (e.g., Benzo[j]fluoranthene) can skew degradation measurements. Implement comprehensive 2D-GC or high-resolution MS to improve specificity .
  • Source Attribution: Distinguish natural sources (coal tar, crude oil) from anthropogenic combustion by analyzing diagnostic ratios (e.g., Benzo[k]fluoranthene/Benzo[a]pyrene) .

Advanced: What experimental strategies are recommended for studying the metabolic activation of Benzo[k]fluoranthene in vitro?

Answer:

  • Cytochrome P450 (CYP) Isoforms: Prioritize CYP1A1 and CYP1B1, which metabolize structurally similar PAHs like Benzo[a]pyrene into diol epoxides. Use liver microsomes or recombinant enzyme assays to track reactive intermediate formation .
  • DNA Adduct Detection: Employ ³²P-postlabeling or LC-MS/MS to quantify covalent DNA adducts, a hallmark of genotoxicity. Compare results with positive controls (e.g., Benzo[a]pyrene diol epoxide) .
  • Computational Modeling: Apply quantitative structure-activity relationship (QSAR) models to predict metabolic pathways based on electrophilic reactivity indices .

Advanced: How should researchers design experiments to assess synergistic effects of Benzo[k]fluoranthene in PAH mixtures?

Answer:

  • Fractional Factorial Design: Test binary and ternary mixtures with other priority PAHs (e.g., Benzo[a]pyrene, Fluoranthene) to identify additive or antagonistic effects on cytotoxicity or mutagenicity .
  • Omics Integration: Pair transcriptomic (RNA-seq) and metabolomic (LC-HRMS) profiling to uncover pathway-level interactions in exposed cell lines .
  • Bioaccessibility Studies: Simulate human gastrointestinal or lung fluid extraction to evaluate how co-occurring PAHs influence Benzo[k]fluoranthene bioavailability .

Basic: What safety protocols are critical for handling Benzo[k]fluoranthene in laboratory settings?

Answer:

  • Storage: Store in amber vials at 4°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation. Avoid solvents prone to peroxide formation (e.g., diethyl ether) .
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to minimize dermal and inhalation exposure. Emergency eyewash stations must be accessible .
  • Waste Disposal: Follow EPA Method 8270 for solvent-contaminated residues. Incinerate at >1000°C to ensure complete mineralization .

Advanced: What challenges arise in quantifying Benzo[k]fluoranthene degradation products in complex environmental matrices?

Answer:

  • Low Abundance Metabolites: Use solid-phase extraction (SPE) with polymeric sorbents (e.g., Strata-X) to enrich hydroxylated or quinone derivatives prior to LC-MS/MS analysis .
  • Isomeric Interference: Hydroxylated metabolites (e.g., 3-OH vs. 9-OH isomers) require chiral columns or ion mobility spectrometry for resolution .
  • Matrix Suppression: Mitigate ion suppression in MS by diluting extracts or employing isotope dilution with ¹³C-labeled internal standards .

Basic: How are retention index systems validated for Benzo[k]fluoranthene in chromatographic analyses?

Answer:

  • Reference Standards: Use n-alkane (C10–C40) or PAH-specific RI calibration mixes. Validate against NIST-certified retention data .
  • Interlaboratory Comparisons: Participate in proficiency testing programs (e.g., EPA Method 610) to assess reproducibility across GC columns and detectors .
  • QSRR Modeling: Apply quantitative structure-retention relationship models to predict RIs for novel derivatives or degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.